Pyrazolo[1,5-A]pyrazine-3-carboxylic acid

Catalog No.
S909399
CAS No.
53902-76-4
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-A]pyrazine-3-carboxylic acid

CAS Number

53902-76-4

Product Name

Pyrazolo[1,5-A]pyrazine-3-carboxylic acid

IUPAC Name

pyrazolo[1,5-a]pyrazine-3-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-10-2-1-8-4-6(5)10/h1-4H,(H,11,12)

InChI Key

KDZOHLVVUNZUQC-UHFFFAOYSA-N

SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=N1

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=N1

The exact mass of the compound Pyrazolo[1,5-A]pyrazine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic building block recognized for its integral role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. The pyrazolo[1,5-a]pyrazine core is a prevalent motif in drug discovery programs aimed at inhibiting kinases such as RET, JAK, and TYK2, which are implicated in various cancers and inflammatory diseases. The carboxylic acid at the 3-position serves as a critical, reactive handle for amide coupling and other modifications, enabling the synthesis of diverse compound libraries and active pharmaceutical ingredients (APIs). Its specific structure is often essential for achieving desired biological activity and target engagement, making it a non-interchangeable starting material in many multi-step synthetic routes.

In synthetic chemistry and drug development, substituting Pyrazolo[1,5-a]pyrazine-3-carboxylic acid with its corresponding esters (e.g., ethyl or methyl esters) or other simple analogs is often unviable. The free carboxylic acid is frequently a crucial pharmacophore required for direct interaction with target proteins, forming key hydrogen bonds that are impossible for an ester to replicate. Furthermore, in process chemistry, the acid is the specified starting material for amide coupling reactions to build the final API; starting with an ester would necessitate an additional, yield-reducing hydrolysis step, altering the established synthetic route. Therefore, for applications in kinase inhibitor synthesis where this scaffold is used, the carboxylic acid is not merely a functional group but a specific, non-interchangeable component dictated by the downstream reaction and the final product's mechanism of action.

Demonstrated Utility as a Key Intermediate in Patented RET Kinase Inhibitor Synthesis

A key patent for the synthesis of potent RET kinase inhibitors explicitly uses Pyrazolo[1,5-a]pyrazine-3-carboxylic acid as the core building block (Intermediate 1) for subsequent amide coupling. The patent exemplifies its direct reaction with various amines to produce the final, biologically active compounds. This establishes the compound as a validated and non-interchangeable precursor in a high-value synthetic pathway, where substitution with an ester or other analog would require re-development of the entire process.

Evidence DimensionRole in Synthesis
Target Compound DataSpecified as 'Intermediate 1' for direct amide coupling to form final products.
Comparator Or BaselineHypothetical use of an ester analog (e.g., Ethyl Pyrazolo[1,5-a]pyrazine-3-carboxylate).
Quantified DifferenceDirect use vs. requiring an additional hydrolysis step, which would add process complexity and potentially reduce overall yield.
ConditionsSynthesis of substituted pyrazolo[1,5-a]pyrazine compounds as described in patent WO2018136661A1.

For process chemists and medicinal chemists following established routes to high-value kinase inhibitors, procuring this specific acid is essential for reproducibility and avoiding process deviation.

Required Precursor for a Patented Class of JAK Kinase Inhibitors

In the synthesis of novel Janus Kinase (JAK) inhibitors, Pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a cited precursor. The synthetic schemes detailed in patents for TYK2 inhibitors, a member of the JAK family, often rely on the functionalization of this specific heterocyclic core. The carboxylic acid moiety is the intended point of attachment for building out the rest of the molecule, making its presence critical for the patented synthesis to proceed as designed. The use of this specific intermediate is a recurring theme in the development of pyrazolo[1,5-a]pyrazine-based JAK inhibitors.

Evidence DimensionPrecursor Suitability
Target Compound DataUtilized as a foundational scaffold in patented routes to JAK/TYK2 inhibitors.
Comparator Or BaselineUse of a different heterocyclic core (e.g., Pyrazolo[1,5-a]pyrimidine).
Quantified DifferenceThe specific pyrazolo[1,5-a]pyrazine core is selected for its contribution to the final compound's target engagement and properties, making it non-interchangeable with other cores without extensive re-design and SAR studies.
ConditionsMulti-step synthesis of kinase inhibitors for inflammatory diseases and cancer.

This demonstrates the compound's established value and utility in a commercially significant area of drug discovery, making it a reliable choice for researchers working on related targets.

Core Building Block for Oncology Drug Discovery Targeting RET Kinase

This compound is the right choice for synthetic campaigns aimed at developing novel RET kinase inhibitors for cancers, such as non-small cell lung cancer and thyroid cancer. Its use as a primary intermediate is documented in patents, providing a validated starting point for creating libraries of analogs via amide coupling to explore structure-activity relationships.

Validated Precursor in the Synthesis of JAK/TYK2 Inhibitors

For research and development targeting autoimmune and inflammatory diseases, this acid is a preferred precursor for synthesizing inhibitors of the JAK-STAT signaling pathway. Its structure is integral to patented chemical series, making it a reliable starting material for teams aiming to replicate or build upon existing research in this therapeutic area.

Scaffold for Medicinal Chemistry Programs Targeting Novel Kinases

Beyond established targets, the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in kinase inhibitor design. This specific carboxylic acid provides a dependable and versatile entry point for chemists exploring new kinase targets, allowing for the rapid generation of novel chemical entities through well-established amide bond formation chemistry.

XLogP3

-0.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid

Dates

Last modified: 08-16-2023

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